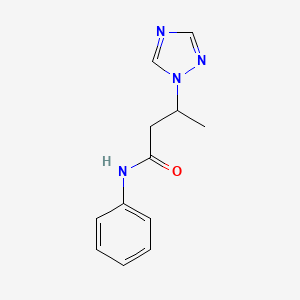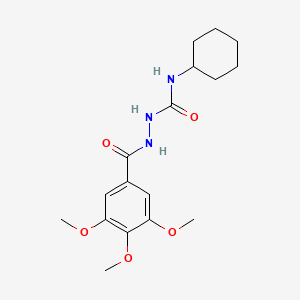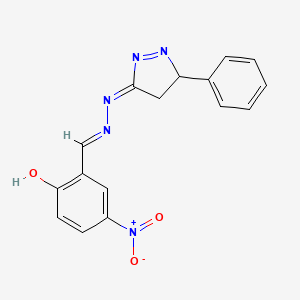
7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline, also known as CDMQ, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDMQ belongs to the family of quinoline derivatives, which have been studied for their various biological activities.
Mécanisme D'action
The exact mechanism of action of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline is not fully understood. However, studies have shown that 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. For example, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline inhibits cancer cell growth and induces apoptosis. In animal models, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to reduce inflammation and oxidative stress. In addition, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline in lab experiments is that it is a synthetic compound, which allows for greater control over its purity and concentration. In addition, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to have a high potency against cancer cells and inflammation. However, one limitation of using 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline. One direction is to further investigate its mechanism of action. Understanding the molecular targets of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline could lead to the development of more effective therapeutic agents. Another direction is to investigate the potential of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline as a neuroprotective agent for various neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline in animal models and humans.
Méthodes De Synthèse
The synthesis of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline involves the reaction of 4-methylquinoline with 3,4-dihydro-2(1H)-isoquinolinone in the presence of a chlorinating agent. The reaction yields 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline as a white solid with a melting point of 170-173°C. The purity of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been studied for its potential as an anticancer agent. In vitro studies have shown that 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been studied for its potential as an anti-inflammatory agent. In animal models of inflammation, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
7-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c1-13-10-19(21-18-11-16(20)6-7-17(13)18)22-9-8-14-4-2-3-5-15(14)12-22/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUGKMBCQADYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6071710.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)

![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)
![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)
![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)
![methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B6071753.png)
![2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine](/img/structure/B6071766.png)
![ethyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6071773.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)
![2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6071795.png)
![2-(3-pyridinyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6071804.png)
